molecular formula C16H17F3N4S B12236117 2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine

2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine

Cat. No.: B12236117
M. Wt: 354.4 g/mol
InChI Key: USOKAUQDBKTAFX-UHFFFAOYSA-N
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Description

2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine is a complex organic compound that features a thiazole ring, a pyrrolopyrrole structure, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrrolopyrrole core, and finally, the introduction of the trifluoromethyl group. Common reagents used in these steps include thioamides, amines, and trifluoromethylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Purification methods, including crystallization and chromatography, are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at reactive sites, such as the thiazole ring and the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The thiazole ring and pyrrolopyrrole core can interact with enzymes, receptors, or nucleic acids, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share structural similarities and biological activities.

    Pyrrolopyrrole Compounds: Molecules like pyrrolopyrrole-based dyes and pigments have similar core structures but different functional groups.

    Trifluoromethylated Compounds: Compounds with a trifluoromethyl group, such as fluoxetine and efavirenz, exhibit enhanced pharmacokinetic properties.

Uniqueness

2-[5-(4-Methyl-1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3-(trifluoromethyl)pyridine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H17F3N4S

Molecular Weight

354.4 g/mol

IUPAC Name

4-methyl-2-[2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-thiazole

InChI

InChI=1S/C16H17F3N4S/c1-10-9-24-15(21-10)23-7-11-5-22(6-12(11)8-23)14-13(16(17,18)19)3-2-4-20-14/h2-4,9,11-12H,5-8H2,1H3

InChI Key

USOKAUQDBKTAFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2CC3CN(CC3C2)C4=C(C=CC=N4)C(F)(F)F

Origin of Product

United States

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